molecular formula C9H15N3O2 B061054 ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate CAS No. 164535-24-4

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B061054
CAS No.: 164535-24-4
M. Wt: 197.23 g/mol
InChI Key: ZFYZXVPRXLUXSG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution, yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole compounds.

Scientific Research Applications

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

Biological Activity

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C9H14N4O2C_9H_{14}N_4O_2 and a molecular weight of approximately 198.23 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction can lead to:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in various physiological processes, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific findings include:

  • Cell Line Studies : this compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Insights : The compound may affect signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Evaluation in Cancer Models :
    • In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
    • The study concluded that the compound could be a promising lead for developing new anticancer therapies.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
This compoundSignificantModerate
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylateModerateHigh
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylateLowHigh

Properties

IUPAC Name

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYZXVPRXLUXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602316
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164535-24-4
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl propionimidate hydrochloride (4.8 g), ethyl 2-amino-2-cyanoacetate oxalate (4.0 g), anhydrous sodium acetate (9.1 g), and absolute ethanol (75 mL) was stirred at room temperature for 18 hours. Solids were removed by filtration and the filtrate was evaporated. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with saturated NaCl, dried over MgSo4, and evaporated. Flash chromatography on silica gel, eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate gives the title compound (2.7 g) as a pale yellow solid, mp 111°-114° C.; MS (DEI) 211 (m).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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